molecular formula C16H26O7 B12893696 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol CAS No. 501892-05-3

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol

Cat. No.: B12893696
CAS No.: 501892-05-3
M. Wt: 330.37 g/mol
InChI Key: SHERIHSVUNPJBB-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . . This compound is characterized by its multiple ethoxy groups and a phenoxy group, making it a versatile molecule in various chemical applications.

Chemical Reactions Analysis

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol has a wide range of scientific research applications:

Mechanism of Action

Biological Activity

The compound 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol, also known as hexaethylene glycol phenyl ether (CAS Number: 5117-19-1), is a polyether compound with significant applications in various fields, including pharmaceuticals and cosmetics. This article delves into its biological activity, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

  • Molecular Formula: C16H34O9
  • Molecular Weight: 370.4358 g/mol
  • IUPAC Name: 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenoxy]ethoxy]ethanol]
  • CAS Registry Number: 5117-19-1

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that highlight its toxicity, metabolic behavior, and potential applications.

Toxicity Studies

  • Acute Toxicity :
    • The oral LD50 in rats has been reported at approximately 10,600 mg/kg, indicating low acute toxicity. Inhalation studies at concentrations of 200 mg/L showed no fatalities after a one-hour exposure .
    • Dermal LD50 values were noted at around 8,200 mg/kg .
  • Irritation Potential :
    • The compound has been shown to cause mild irritation to the skin and eyes in animal models .
  • Subchronic Toxicity :
    • A 30-day drinking water study in rats identified a No Observed Adverse Effect Level (NOAEL) of 750 mg/kg/day. Observations at higher doses included decreased weight gain and liver congestion .
Study TypeLD50 (mg/kg)NOAEL (mg/kg/day)Observations
Oral10,600750Weight loss, liver congestion at higher doses
Dermal8,200-Mild irritation
Inhalation>200-No fatalities

Metabolic Pathways

The metabolism of hexaethylene glycol phenyl ether primarily occurs via oxidation processes:

  • Alcohol Dehydrogenase : Converts the compound into alkoxy acids.
  • P450 Mixed Function Oxidases : Involved in O-dealkylation leading to the formation of triethylene glycol (TEG), which may further oxidize into carboxylic acids .

Case Studies and Research Findings

  • Cell Viability Assays :
    • Studies utilizing MTT assays demonstrated that at concentrations below 200 μg/mL, the compound did not significantly affect cell viability in human fibroblast cells .
  • Environmental Impact :
    • Research indicates that the diffusion rates through human skin are relatively low, suggesting limited absorption upon dermal exposure. This property may reduce systemic toxicity risks associated with occupational exposure .
  • Comparative Analysis with Similar Compounds :
    • A study comparing hexaethylene glycol phenyl ether with triethylene glycol monoethyl ether (TGEE) revealed similar toxicological profiles but highlighted differences in skin absorption rates and systemic toxicity endpoints .

Properties

CAS No.

501892-05-3

Molecular Formula

C16H26O7

Molecular Weight

330.37 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H26O7/c17-5-7-19-9-10-21-12-14-23-16-4-2-1-3-15(16)22-13-11-20-8-6-18/h1-4,17-18H,5-14H2

InChI Key

SHERIHSVUNPJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCO)OCCOCCOCCO

Origin of Product

United States

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